molecular formula C7H9BrN2 B12986563 2-(Bromomethyl)-4,6-dimethylpyrimidine

2-(Bromomethyl)-4,6-dimethylpyrimidine

Cat. No.: B12986563
M. Wt: 201.06 g/mol
InChI Key: DIQGQGABRRCAEO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,6-dimethylpyrimidine is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and material science. Its molecular structure incorporates both a bromomethyl functional group and a dimethylpyrimidine ring, making it a versatile building block for constructing more complex molecules. The bromomethyl group is highly reactive and readily participates in substitution reactions, allowing researchers to efficiently link the pyrimidine core to other molecular fragments, such as in the synthesis of novel heterocyclic compounds . The 4,6-dimethylpyrimidine moiety is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target binding . While specific biological data for this compound is not available, structurally similar pyrimidine derivatives are frequently explored for their biological activities. For instance, pyrimidine-based molecules are investigated as cytotoxic agents against cancer cell lines and as anti-inflammatory agents . Furthermore, such brominated heterocycles are key precursors in the synthesis of compounds targeting various enzymes, including Janus kinases (JAK) . Researchers can leverage this compound to develop targeted libraries for high-throughput screening or to optimize lead compounds in therapeutic projects. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(bromomethyl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGQGABRRCAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

c. Functional Group Variations

  • 2-(5-Bromopentylsulfanyl)-4,6-dimethylpyrimidine (): Features a bromine on a pentylthio chain, enabling conjugation or polymer applications.
  • 2-(a-Bromoethoxyethyl)-4,6-dimethylpyrimidine (): A bromoethyl ether derivative with instability in ethanol, converting to other products, highlighting the influence of substituent stability on utility .

Physical and Chemical Properties

a. Melting Points and Solubility
While direct data for this compound is unavailable, analogs like (E)-2-(4-methoxystyryl)-4,6-dimethylpyrimidine (1b) melt at 87.9–90.2°C (). Bromine’s electronegativity and molecular weight likely increase melting points compared to chloro or methyl analogs.

b. Spectroscopic Data
1H NMR of bromomethylpyrimidines would show distinct shifts for the CH2Br group (~3.5–4.5 ppm), as seen in related compounds (). IR spectra would exhibit C-Br stretches near 500–600 cm⁻¹ .

Data Tables

Table 1: Comparison of Key Pyrimidine Derivatives

Compound Substituents Reactivity/Application Yield/Stability Reference
2-Chloro-4,6-dimethylpyrimidine 2-Cl, 4,6-Me₂ Suzuki-Miyaura cross-coupling 96% (piperazine reaction)
5-Bromo-4,6-dimethylpyrimidine 5-Br, 4,6-Me₂ Electrophilic substitution N/A
This compound 2-CH₂Br, 4,6-Me₂ Alkylation, nucleophilic substitution N/A
2-(5-Bromopentylsulfanyl)-4,6-dimethylpyrimidine 2-S-(CH₂)₅Br, 4,6-Me₂ Polymer/conjugate synthesis N/A

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